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molecular formula C7H5IO2 B156012 2-Hydroxy-5-iodobenzaldehyde CAS No. 1761-62-2

2-Hydroxy-5-iodobenzaldehyde

Cat. No. B156012
M. Wt: 248.02 g/mol
InChI Key: PDFVIWFKGYODKD-UHFFFAOYSA-N
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Patent
US07446102B2

Procedure details

A solution of 250 g (1.54 mol) of iodine chloride in 600 ml of anhydrous dichloromethane is added dropwise over the course of 2 h to a solution of 188 g (1.54 mol) of salicylaldehyde in 1 l of anhydrous dichloromethane in a heat-dried flask under argon. After stirring at RT for 3 days, a saturated aqueous sodium sulfite solution is added with vigorous stirring. The organic phase is separated, washed once with water and a saturated aqueous sodium chloride solution and dried over sodium sulfate. The solvent is evaporated and the residue is recrystallized from ethyl acetate. 216 g (57% of theory) of product are obtained.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
188 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1]Cl.[CH:3](=[O:11])[C:4]1[C:5](=[CH:7][CH:8]=[CH:9][CH:10]=1)[OH:6].S([O-])([O-])=O.[Na+].[Na+]>ClCCl>[OH:6][C:5]1[CH:7]=[CH:8][C:9]([I:1])=[CH:10][C:4]=1[CH:3]=[O:11] |f:2.3.4|

Inputs

Step One
Name
Quantity
250 g
Type
reactant
Smiles
ICl
Name
Quantity
188 g
Type
reactant
Smiles
C(C=1C(O)=CC=CC1)=O
Name
Quantity
600 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
1 L
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at RT for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic phase is separated
WASH
Type
WASH
Details
washed once with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous sodium chloride solution and dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from ethyl acetate
CUSTOM
Type
CUSTOM
Details
216 g (57% of theory) of product are obtained

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
Smiles
OC1=C(C=O)C=C(C=C1)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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